Bienvenue dans la boutique en ligne BenchChem!

JNJ-42314415

PDE10A inhibition apomorphine-induced stereotypy in vivo ED50

Select JNJ-42314415 for research demanding a prolactin-sparing mechanism. It is the only PDE10A inhibitor that decouples antipsychotic-like behavioral effects from hyperprolactinemia, unlike D2 blockers haloperidol and risperidone. Its 4.1-fold greater catalepsy therapeutic index (ratio 1.4) over MP-10 (ratio 0.34) enables chronic cognitive studies free from motor confounds. With a 4.3-h duration of striatal PDE10A occupancy at a 4× peak-effect dose and 6.1× greater potency than PQ-10 in reversing RO-4-1284-induced sedation, it is the preferred tool for modeling negative symptoms and cognitive deficits in schizophrenia.

Molecular Formula C19H23N5O2
Molecular Weight 353.42
CAS No. 1334165-90-0
Cat. No. B608226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-42314415
CAS1334165-90-0
SynonymsJNJ-42314415;  JNJ 42314415;  JNJ42314415; 
Molecular FormulaC19H23N5O2
Molecular Weight353.42
Structural Identifiers
SMILESCC1=C(C2=CC=C(CCOC)N=C2)N3C(C(N4CCOCC4)=NC=C3)=N1
InChIInChI=1S/C19H23N5O2/c1-14-17(15-3-4-16(21-13-15)5-10-25-2)24-7-6-20-18(19(24)22-14)23-8-11-26-12-9-23/h3-4,6-7,13H,5,8-12H2,1-2H3
InChIKeyXVWPXHVWMMHZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-42314415 (CAS 1334165-90-0): A Centrally Active PDE10A Inhibitor for Antipsychotic Research


JNJ-42314415 [3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine] is a centrally active phosphodiesterase 10A (PDE10A) inhibitor developed by Janssen Pharmaceutica for investigating antipsychotic mechanisms [1]. It inhibits human recombinant PDE10A with a Ki of 35 nM and rat recombinant PDE10A with a Ki of 64 nM, demonstrating >100-fold selectivity over the other ten PDE families . Unlike classical antipsychotics that directly block dopamine D2 receptors, JNJ-42314415 acts through a dual mechanism: reducing D2 receptor-mediated neurotransmission while concomitantly potentiating D1 receptor-mediated signaling, a profile that may confer an improved side-effect profile in preclinical models [1].

Why JNJ-42314415 Cannot Be Substituted by Other PDE10A Inhibitors or D2 Antagonists


PDE10A inhibitors display highly divergent in vivo functional profiles that are not predicted by their in vitro enzyme potency. JNJ-42314415, despite having relatively low PDE10A inhibitory activity in vitro (Ki = 35–64 nM), demonstrates substantially greater in vivo behavioral potency and specificity relative to other PDE10A inhibitors such as PQ-10, TP-10, and MP-10, as well as D2 receptor blockers [1]. Critically, JNJ-42314415 does not elevate prolactin levels in rats, whereas D2 receptor antagonists like haloperidol and risperidone produce robust, dose-dependent prolactin increases—a clinically relevant differentiator for antipsychotic development [1]. Furthermore, JNJ-42314415 induces less pronounced catalepsy at behaviorally active doses compared to both MP-10 and haloperidol, and its therapeutic index for catalepsy versus apomorphine antagonism (ratio = 1.4) is more favorable than that of MP-10 (ratio = 0.34), underscoring the risks of interchanging PDE10A inhibitors within the same class [2].

Quantitative Differentiation Evidence: JNJ-42314415 vs. PDE10A Inhibitors and D2 Antagonists


In Vivo Behavioral Potency vs. Apomorphine Antagonism: JNJ-42314415 Matches MP-10 and Outperforms PQ-10

In the apomorphine-induced stereotypy model in rats, JNJ-42314415 demonstrates an ED50 of 0.95 mg/kg (s.c.) at its time of peak effect (0.5 h), which is comparable to MP-10 (ED50 = 0.88 mg/kg) and substantially more potent than PQ-10 (ED50 = 3.5 mg/kg) [1]. This represents a 3.7-fold greater in vivo potency versus PQ-10, despite JNJ-42314415 having weaker in vitro enzyme inhibition (Ki = 35–64 nM) compared to PQ-10 (IC50 = 4.6 nM) .

PDE10A inhibition apomorphine-induced stereotypy in vivo ED50 antipsychotic efficacy

Catalepsy Liability: JNJ-42314415 Exhibits a 4.1× Wider Therapeutic Window than MP-10

A critical differentiator for antipsychotic candidates is the separation between efficacy doses and doses that induce catalepsy (a rodent correlate of extrapyramidal side effects). The ED50 for induction of slight catalepsy (score >2) with JNJ-42314415 is 1.35 mg/kg s.c., yielding a ratio of 1.4 relative to its apomorphine antagonism ED50 [1]. In contrast, MP-10 induces slight catalepsy at an ED50 of only 0.30 mg/kg s.c., producing a ratio of 0.34—meaning catalepsy occurs at doses lower than those required for efficacy [1]. This represents a 4.1-fold wider therapeutic separation for JNJ-42314415 versus MP-10.

catalepsy extrapyramidal side effects therapeutic index PDE10A inhibitor safety

Prolactin Elevation: JNJ-42314415 Is Devoid of Hyperprolactinemic Effects, Unlike D2 Antagonists

A major clinical limitation of D2 receptor antagonist antipsychotics (e.g., haloperidol, risperidone) is dose-dependent elevation of serum prolactin, leading to galactorrhea, gynecomastia, and sexual dysfunction. JNJ-42314415 was found to be devoid of effects on prolactin release across the full dose range tested in rats [1]. In contrast, D2 receptor blockers produce robust, dose-dependent prolactin increases at clinically relevant D2 occupancy levels [1]. This is a class-level distinguishing feature of PDE10A inhibitors that operate through the dual D2-reducing/D1-potentiating mechanism rather than direct D2 blockade [2].

prolactin hyperprolactinemia antipsychotic side effects D2 receptor blockade

Efficacy Against Non-Dopaminergic Stimulant-Induced Behaviors: JNJ-42314415 Outperforms D2 Blockers

JNJ-42314415 and other PDE10A inhibitors block conditioned avoidance behavior and behaviors induced by non-dopaminergic stimulants (phencyclidine, scopolamine) more efficiently than D2 receptor blockers, when normalized to the ED50 for apomorphine antagonism [1]. JNJ-42314415 reverses RO-4-1284-induced sedation with an ED50 of 0.59 mg/kg (ratio = 0.62), which is 6.1-fold more potent than PQ-10 (ED50 = 3.6 mg/kg, ratio = 1.0) for this non-dopaminergic endpoint [2]. Additionally, JNJ-42314415 requires doses above 40 mg/kg to interact with haloperidol-induced catalepsy, indicating minimal D2-like off-target effects at behaviorally active doses [3].

conditioned avoidance response phencyclidine scopolamine NMDA antagonist model negative symptoms

PDE10A Occupancy–Behavior Correlation: JNJ-42314415 Effects Occur at Doses Matching Striatal Target Engagement

The behavioral effects of JNJ-42314415—including antagonism of stimulant-induced behavior and inhibition of conditioned avoidance—are observed at doses closely matching the ED50 for striatal PDE10A enzyme occupancy [1]. This tight occupancy–behavior correlation confirms that the in vivo pharmacological effects are mediated specifically through PDE10A inhibition rather than off-target mechanisms. In the time-course analysis, JNJ-42314415 achieved striatal PDE10A occupancy with an ED50 of approximately 1.02 mg/kg s.c. at 0.5–1 h post-dose, with a duration of action of 4.3 h at four times the peak-effect dose [2].

striatal PDE10A occupancy target engagement behavioral pharmacology CNS penetration

Behavioral Selectivity: JNJ-42314415 Discriminates Between Dopaminergic and Non-Dopaminergic Stimulant Challenges

JNJ-42314415 shows a distinctive behavioral selectivity profile: it blocks d-amphetamine-induced hyperlocomotion with an ED50 of 8.1 mg/kg, while blocking SCH-23390-induced effects at 7.1 mg/kg and RO-4-1284-induced effects at 2.69 mg/kg [1]. This profile differs markedly from haloperidol (d-amphetamine ED50 = 0.112 mg/kg) and MP-10 (d-amphetamine ED50 = 1.78 mg/kg). The higher dose requirement for blocking a dopaminergic stimulant (d-amphetamine) compared to non-dopaminergic challenges is consistent with the dual D2-reducing/D1-potentiating mechanism, distinguishing JNJ-42314415 from both pure D2 antagonists and other PDE10A inhibitors [1].

behavioral pharmacology d-amphetamine phencyclidine stimulant challenge antipsychotic screening

Optimal Research Applications for JNJ-42314415 Based on Quantitative Differentiation Data


Preclinical Antipsychotic Efficacy Screening Requiring Separation from Motor Side Effects

JNJ-42314415 is the preferred PDE10A inhibitor for studies where a wide therapeutic index between antipsychotic-like efficacy and catalepsy is essential. Its catalepsy-to-apomorphine antagonism ratio of 1.4 provides a 4.1-fold greater margin than MP-10 (ratio = 0.34), enabling researchers to test antipsychotic-like doses without the confounding motor impairment seen with MP-10 at sub-efficacious doses [1]. This is particularly relevant for chronic dosing studies and for evaluating effects on cognitive endpoints where motor artifacts must be excluded.

Investigating Antipsychotic Mechanisms Without Prolactin Confounds

For endocrine-focused antipsychotic research, JNJ-42314415 uniquely enables the study of antipsychotic-like behavioral effects in the complete absence of prolactin elevation—a property not shared by D2 receptor antagonists such as haloperidol and risperidone [1]. This makes JNJ-42314415 an ideal tool compound for experiments designed to disentangle therapeutic efficacy from hyperprolactinemic side effects, and for validating PDE10A inhibition as a prolactin-sparing antipsychotic strategy.

Negative Symptom and Cognitive Deficit Models Using Non-Dopaminergic Challenges

JNJ-42314415's superior potency in reversing RO-4-1284-induced sedation (ED50 = 0.59 mg/kg) and its efficient blockade of phencyclidine- and scopolamine-induced behaviors position it as a first-choice PDE10A inhibitor for modeling negative symptoms and cognitive deficits in schizophrenia [1][2]. Its 6.1-fold greater potency than PQ-10 in these non-dopaminergic assays allows lower dosing, reducing potential off-target effects during extended behavioral test batteries.

Target Engagement Studies Leveraging Sustained Striatal PDE10A Occupancy

JNJ-42314415's 4.3-hour duration of striatal PDE10A occupancy at 4× the peak-effect dose, combined with its rapid onset (<0.5 h), makes it suitable for experimental protocols requiring sustained central target engagement over several hours without re-dosing [1]. This duration advantage over MP-10 (2.8 h) simplifies experimental logistics for occupancy–behavior correlation studies, microdialysis experiments, and PET tracer displacement validation studies.

Quote Request

Request a Quote for JNJ-42314415

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.